{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE
Overview
Description
{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the furan ring. Common reagents used in these steps include sulfonyl chlorides, piperazine, and furan derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may yield sulfides.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, although specific studies would be required to confirm this.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of {4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity and leading to biological effects. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE
- {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE
- {4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE
Uniqueness
{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can be leveraged in designing specific applications or studying its distinct properties.
Properties
IUPAC Name |
[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-14-5-7-15(8-6-14)24(21,22)19-11-9-18(10-12-19)17(20)16-4-3-13-23-16/h3-8,13H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIXZVAFARBLBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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